molecular formula C25H23NO4 B2432000 [2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-benzyloxime CAS No. 338749-26-1

[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-benzyloxime

Cat. No.: B2432000
CAS No.: 338749-26-1
M. Wt: 401.462
InChI Key: JVSYDQRQIKCCBM-OCEACIFDSA-N
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Description

2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime is a complex organic compound that features a cyclopropyl group attached to a benzodioxole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime typically involves multiple steps. One common approach is to start with the preparation of the cyclopropyl group, which is then attached to the benzodioxole ring. The methoxyphenyl group is introduced through a series of substitution reactions. The final step involves the formation of the O-benzyloxime group, which is achieved by reacting the intermediate compound with benzyl hydroxylamine under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime
  • 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime

Uniqueness

Compared to similar compounds, 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime is unique due to its specific structural configuration, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

(Z)-1-[2-(1,3-benzodioxol-5-yl)cyclopropyl]-1-(4-methoxyphenyl)-N-phenylmethoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-27-20-10-7-18(8-11-20)25(26-30-15-17-5-3-2-4-6-17)22-14-21(22)19-9-12-23-24(13-19)29-16-28-23/h2-13,21-22H,14-16H2,1H3/b26-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSYDQRQIKCCBM-OCEACIFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOCC2=CC=CC=C2)C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OCC2=CC=CC=C2)/C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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